
Friedelanol
Overview
Description
Friedelanol (C₃₀H₅₂O; CAS: 5085-72-3) is a pentacyclic triterpenoid belonging to the friedelane class, characterized by a rigid tetracyclic core with a hydroxyl group at the C-3 position . It is naturally isolated from plants such as Synadenium glaucescens, Euphorbia neriifolia, and Celastrus stylosus . Structurally, its friedelane skeleton consists of five fused rings (four six-membered and one five-membered), with a hydroxyl group configuration (β or α) at C-3 determining its stereochemical identity (e.g., 3β-Friedelanol vs. 3α-Friedelanol) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Friedelanol can be synthesized through the reduction of friedelin. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves the extraction of friedelin from natural sources, followed by its reduction to this compound. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate friedelin from plant materials. The isolated friedelin is then subjected to reduction reactions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Friedelanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form friedelin using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, friedelin can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various reagents depending on the desired substitution
Major Products:
Oxidation: Friedelin
Reduction: this compound
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity
- Newcastle Disease Virus (NDV) : Research has demonstrated that 3β-friedelanol effectively reduces the viral load of NDV in embryonated chicken eggs (ECEs). Treatment with this compound resulted in zero detectable viral load and improved embryo survival rates compared to controls . This suggests potential for developing antiviral herbal formulations based on this compound.
- Anti-inflammatory Effects
- Antimicrobial Properties
- Antidiabetic Effects
- Antinociceptive Activity
Agricultural Applications
- Pest Control
- Herbicidal Activity
- Soil Microbial Ecology
Extraction Methods
Efficient extraction methods are crucial for obtaining this compound from plant materials while minimizing environmental impact. Various techniques include:
- Supercritical Fluid Extraction (SFE) : Utilizing carbon dioxide as a solvent modified with ethanol or methanol has been shown to yield high concentrations of this compound with reduced environmental footprint .
- Ultrasound-Assisted Extraction : This method enhances extraction efficiency and reduces processing time while maintaining the integrity of bioactive compounds .
Case Studies
- A study on the anti-NDV activity of 3β-friedelanol highlighted its ability to completely eliminate viral presence in infected embryos, supporting its potential as an antiviral agent in veterinary medicine .
- Another investigation into the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in animal models, paving the way for clinical applications in treating inflammatory disorders .
Mechanism of Action
Friedelanol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis . This compound has also been shown to induce autophagy, a process that helps in the degradation and recycling of cellular components . Additionally, this compound exhibits its antibacterial and antiviral effects by disrupting the cell walls of bacteria and inhibiting viral replication .
Comparison with Similar Compounds
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 428.7 g/mol |
Boiling Point | 478.3 ± 13.0 °C |
Solubility | Chloroform, DMSO, acetone |
Storage Conditions | 4°C (short-term), -20°C (long-term) |
Structural Analogs: 3β-Friedelanol vs. 3α-Friedelanol
These epimers differ only in the stereochemistry of the hydroxyl group at C-3.
Property | 3β-Friedelanol | 3α-Friedelanol |
---|---|---|
Antiviral Activity | Active against NDV and HCoV | Inactive |
NMR δ (C-3) | 73.1 ppm (¹³C) | 71.8 ppm (¹³C) |
Source | S. glaucescens, E. neriifolia | S. glaucescens |
Key Findings :
- The β-configuration at C-3 is critical for binding to viral proteases or host cell receptors .
- Anti-HCoV-229E Activity: 3β-Friedelanol outperformed the positive control actinomycin D, with an IC₅₀ < 10 µM, attributed to the friedelane skeleton’s ability to disrupt viral replication .
Friedelanol vs. Friedelin
Friedelin (C₃₀H₅₀O), a ketonic analog of this compound, lacks the hydroxyl group at C-3.
Property | This compound | Friedelin |
---|---|---|
Functional Group | -OH at C-3 | -C=O at C-3 |
Antiviral Activity | Active (HCoV, NDV) | Inactive |
Bioactivity | Broad-spectrum antimicrobial | Limited reported activity |
Key Insight: The hydroxyl group at C-3 enhances this compound’s polarity and hydrogen-bonding capacity, which may improve its interaction with viral targets compared to friedelin’s ketone group .
This compound vs. Saikosaponins
Saikosaponins (e.g., Saikosaponin A, B2) are triterpenoid glycosides with demonstrated antiviral activity.
Compound | IC₅₀ (HCoV-229E) | Selectivity Index (SI) |
---|---|---|
3β-Friedelanol | <10 µM | >100 |
Saikosaponin B2 | 1.7 µM | 221.9 |
Key Findings :
- While saikosaponins exhibit lower IC₅₀ values, this compound’s higher SI (>100) suggests superior safety margins for therapeutic use .
- Unlike saikosaponins, this compound lacks glycosidic moieties, indicating its activity is independent of sugar-mediated cellular uptake .
This compound vs. Epithis compound
Epithis compound (CAS: 16844-71-6) is a positional isomer with hydroxyl group variations.
Property | This compound | Epithis compound |
---|---|---|
Antibacterial Activity | Moderate (MIC: 16 µg/mL) | Potent (MIC: 2 µg/mL) |
Antiviral Targets | HCoV, NDV | Not reported |
Key Insight: Epithis compound’s enhanced antibacterial potency against S. aureus (comparable to gentamicin) suggests that hydroxyl group positioning influences target specificity .
Tables
Table 1. Antiviral Activity of this compound and Analogs
Compound | Virus Targeted | IC₅₀ | SI |
---|---|---|---|
3β-Friedelanol | HCoV-229E | <10 µM | >100 |
3β-Friedelanol | NDV | Undetectable* | N/A |
Saikosaponin B2 | HCoV-229E | 1.7 µM | 221.9 |
*Viral load reduced to zero in ECEs.
Table 2. Structural Comparison of Friedelane Triterpenoids
Compound | Functional Group | Bioactivity Highlights |
---|---|---|
3β-Friedelanol | -OH (β) | Broad-spectrum antiviral |
Epithis compound | -OH (epi) | Potent anti-S. aureus |
Friedelin | -C=O | Minimal reported activity |
Biological Activity
Friedelanol, a triterpenoid compound, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, and cytotoxic properties, supported by relevant case studies and data tables.
Overview of this compound
This compound is a derivative of friedelin, primarily found in various plant species. Its structure consists of a tetracyclic triterpenoid framework, which is believed to contribute to its biological activities. The two main isomers, 3β-Friedelanol and 3α-Friedelanol, exhibit differing biological profiles.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against Newcastle Disease Virus (NDV). In a study conducted by Credo et al. (2022), 3β-Friedelanol was isolated from the leaves of Synadenium glaucescens and tested for its antiviral activity in embryonated chicken eggs (ECEs). The findings demonstrated that treatment with 3β-Friedelanol significantly reduced viral load and maintained embryo viability.
Key Findings:
- 3β-Friedelanol : Reduced NDV viral load to zero in ECEs and promoted embryo weight gain.
- 3α-Friedelanol : Showed no significant antiviral activity.
The structure-activity relationship (SAR) indicated that the friedelane skeleton is crucial for the antiviral efficacy of 3β-Friedelanol, while the inverted orientation at C-3 in 3α-Friedelanol may hinder its activity .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. A study on Euphorbia grandicornis revealed that 3β-Friedelanol exhibited notable antibacterial effects against various pathogens. The results indicated that this compound could serve as a potential natural antibiotic.
Table 1: Antibacterial Activity of this compound
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 10 | 50 |
Cytotoxic Activity
Cytotoxicity assays have shown that this compound can induce cell death in cancer cell lines. Research conducted by Kemboi et al. (2022) assessed the cytotoxic effects of this compound on HeLa cells using a resazurin viability assay. The results indicated a dose-dependent cytotoxic effect.
Table 2: Cytotoxic Effects of this compound on HeLa Cells
Concentration (µg/mL) | % Cell Viability |
---|---|
0 | 100 |
25 | 85 |
50 | 60 |
100 | 30 |
Case Studies
- Antiviral Efficacy : In the study by Credo et al., the successful reduction of NDV viral load in ECEs after treatment with this compound underscores its potential as an antiviral agent.
- Antibacterial Potential : The antibacterial effects observed against E. coli and S. aureus suggest that this compound could be developed into a natural antimicrobial agent.
- Cytotoxicity in Cancer Research : The significant reduction in cell viability in HeLa cells points towards the potential use of this compound in cancer therapeutics.
Q & A
Q. Basic: What analytical techniques are most reliable for characterizing Friedelanol’s structural isomers?
Answer:
this compound’s structural isomers (e.g., 3α- and 3β-Friedelanol) require advanced spectroscopic methods for differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for resolving stereochemical differences. For example, 3β-Friedelanol exhibits distinct δ values at C-3 (73.1 ppm) and C-8 (53.7 ppm) compared to 3α-Friedelanol (C-3: 72.4 ppm; C-8: 39.5 ppm) . Pairing NMR with High-Resolution Mass Spectrometry (HR-MS) ensures accuracy in molecular weight and fragmentation pattern validation.
Q. Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives across studies?
Answer:
Discrepancies in NMR or MS data (e.g., conflicting δ values or fragmentation patterns) may arise from solvent effects, instrumentation calibration, or isomer impurities. To address this:
- Cross-reference data with authenticated standards and literature (e.g., compare experimental δ values with Salazar et al., 2000, and Chang et al., 2012) .
- Use computational chemistry tools (e.g., density functional theory) to predict NMR shifts and validate experimental results .
- Replicate experiments under controlled conditions (e.g., solvent: CDCl₃ vs. CD₂Cl₂) to isolate variables .
Q. Basic: What experimental models are appropriate for evaluating this compound’s bioactivity?
Answer:
In vitro models (e.g., cell-based antiviral assays) and in ovo assays (e.g., 9-day-old embryonated chicken eggs for Newcastle Disease Virus studies) are widely used. For in ovo assays, ensure randomization of treatment groups (n=6 per group) and include controls (e.g., uninfected eggs, solvent-only groups) to validate antiviral activity . Dose-response curves (e.g., 0.2 mg/mL in 80% DMSO) must account for solvent cytotoxicity .
Q. Advanced: How can researchers design studies to investigate this compound’s structure-activity relationships (SAR)?
Answer:
Adopt a PICOT framework to structure SAR studies:
- Population/Problem : Specific viral strains (e.g., NDV).
- Intervention : this compound derivatives with modified functional groups.
- Comparison : Parent compound vs. analogs (e.g., 3α vs. 3β isomers).
- Outcome : IC₅₀ values or viral load reduction.
- Time : Acute vs. prolonged exposure effects.
Combine in silico molecular docking (e.g., targeting viral fusion proteins) with in vitro validation to link structural features to bioactivity .
Q. Basic: What protocols ensure reproducibility in this compound extraction from plant sources?
Answer:
Standardize extraction using:
- Solvent selection : Ethanol or methanol for polar triterpenoids.
- Chromatographic purification : Column chromatography with silica gel, followed by HPLC (C18 columns) for isomer separation.
- Validation : Compare yields and purity metrics (e.g., HPLC peak area ≥95%) across multiple batches . Document seasonal and geographical variations in plant material to account for natural compound variability .
Q. Advanced: How should researchers address conflicting bioactivity results in this compound studies?
Answer:
Contradictions (e.g., varying IC₅₀ values) may stem from assay sensitivity or compound stability. Mitigate by:
- Using blinded data analysis to reduce bias.
- Incorporating positive controls (e.g., ribavirin for antiviral studies) to calibrate assay systems .
- Performing stability tests (e.g., pH, temperature) to assess this compound degradation during experiments .
Q. Basic: What statistical methods are suitable for analyzing this compound’s dose-response data?
Answer:
Use non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. For small sample sizes (n=6), apply Grubbs’ test to identify outliers and report results with 95% confidence intervals . Pair with ANOVA for multi-group comparisons (e.g., isomer efficacy) .
Q. Advanced: How can this compound’s pharmacokinetic properties be optimized for in vivo studies?
Answer:
Address poor bioavailability via:
- Nanoformulation : Liposomal encapsulation to enhance solubility.
- Prodrug synthesis : Introduce ester groups to improve absorption.
Validate using pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, monitoring plasma half-life and tissue distribution .
Q. Basic: What ethical considerations apply to this compound research involving animal models?
Answer:
Follow FINER criteria (Feasible, Novel, Ethical, Relevant):
- Obtain institutional animal care committee approval.
- Minimize sample sizes via power analysis.
- Report adverse events (e.g., embryo mortality in in ovo assays) transparently .
Q. Advanced: How can multi-omics approaches enhance this compound research?
Answer:
Integrate transcriptomics (RNA-seq of treated vs. untreated cells) and metabolomics (LC-MS profiling) to map this compound’s mechanism of action. For example, identify downstream genes (e.g., interferon-stimulated genes) altered by treatment . Use pathway analysis tools (e.g., KEGG, STRING) to link omics data to bioactivity .
Properties
IUPAC Name |
4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-72-3 | |
Record name | Friedelanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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